

Boc-Asp(OMe)-fluoromethyl ketone solubility in DMSO and other solvents.

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Compound of Interest

Boc-Asp(OMe)-fluoromethyl
ketone

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Technical Support Center: Boc-Asp(OMe)-fluoromethyl ketone

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **Boc-Asp(OMe)-fluoromethyl ketone** (also known as Boc-D-FMK). Below you will find data on its solubility, troubleshooting guides for common experimental issues, and detailed protocols for its use as a pan-caspase inhibitor.

Solubility Data

The solubility of **Boc-Asp(OMe)-fluoromethyl ketone** can vary between batches and is influenced by factors such as the purity of the compound and the solvent, as well as temperature and dissolution method. The following table summarizes reported solubility data in common laboratory solvents. For optimal results, it is recommended to perform a small-scale solubility test before preparing a large stock solution.



Solvent	Reported Solubility (Concentration)	Reported Solubility (mg/mL)
DMSO	≥ 20 mM, 227.91 mM	≥ 11.65, 30, 60, ≥ 100
DMF	20 mM, 30 mg/mL	30
Ethanol	-	≥ 41.65, 5
Methanol	-	10
PBS (pH 7.2)	-	0.3
Water	Insoluble	Insoluble

Note: The molecular weight of Boc-Asp(OMe)-fluoromethyl ketone is 263.26 g/mol.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the handling and use of **Boc-Asp(OMe)-fluoromethyl ketone** in experimental settings.

Q1: My **Boc-Asp(OMe)-fluoromethyl ketone** is not fully dissolving in DMSO. What should I do?

A1: Difficulty in dissolving the compound can be due to several factors. Here are some steps to improve solubility:

- Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the solubility of the compound.
- Sonication: Use an ultrasonic bath to agitate the solution. This can help break up any clumps
 of solid material and facilitate dissolution.[1]
- Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO
 (DMSO that has absorbed moisture) can have a significant impact on the solubility of the
 product.[2]

Troubleshooting & Optimization





• Concentration: You may be trying to prepare a stock solution that is above the saturation point. Refer to the solubility table and consider preparing a slightly more dilute stock solution.

Q2: How should I prepare and store a stock solution of **Boc-Asp(OMe)-fluoromethyl ketone**?

A2: For a typical 20 mM stock solution in DMSO:

- Add the appropriate volume of high-purity DMSO to your vial of Boc-Asp(OMe)-fluoromethyl ketone. For example, to make a 20 mM stock from 1 mg of the compound (MW: 263.26), you would add 189.9 μL of DMSO.
- Vortex, gently warm, or sonicate as needed until the solid is fully dissolved.
- Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[3]
- For storage, stock solutions in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months.[1][3] Always seal the vials tightly to protect from moisture.

Q3: I am seeing unexpected or inconsistent results in my cell-based assay. Could the inhibitor be the problem?

A3: Inconsistent results can stem from the inhibitor's stability, its concentration, or its interaction with the experimental system.

- DMSO Concentration: When diluting your stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically <0.1% v/v) as DMSO itself can have physiological effects on cells.[4]
- Inhibitor Stability in Media: For experiments that run for an extended period (e.g., 12-48 hours), the inhibitor may be inactivated by reaction with cysteine proteases. It may be necessary to add fresh inhibitor during the experiment.[4]
- Cell Permeability: **Boc-Asp(OMe)-fluoromethyl ketone** is designed to be cell-permeable due to its methyl ester group, which is subsequently cleaved by intracellular esterases to activate the inhibitor.[4] However, permeability can vary between cell types. Ensure sufficient incubation time for the inhibitor to enter the cells and become active.



 Broad-Spectrum Activity: Remember that this is a broad-spectrum caspase inhibitor and also inhibits other cysteine proteases like cathepsins H and L.[4] Consider if this broad activity could be influencing your results and use appropriate controls.

Q4: What is the mechanism of action for Boc-Asp(OMe)-fluoromethyl ketone?

A4: **Boc-Asp(OMe)-fluoromethyl ketone** is an irreversible pan-caspase inhibitor. The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspases, leading to their irreversible inactivation and blocking the downstream events of the apoptotic signaling cascade.[5]

Experimental Protocols

Protocol: Preparation of Stock Solution and Use in a Caspase-3 Activity Assay

This protocol provides a general guideline for using **Boc-Asp(OMe)-fluoromethyl ketone** as a negative control or to inhibit caspase activity in a cell-based assay.

Materials:

- Boc-Asp(OMe)-fluoromethyl ketone
- High-purity, anhydrous DMSO
- Cell culture medium appropriate for your cell line
- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
- Caspase-3 colorimetric or fluorometric assay kit (e.g., based on cleavage of Ac-DEVD-pNA or Ac-DEVD-AMC)
- Microplate reader

Procedure:



- Prepare a 20 mM Stock Solution:
 - Calculate the volume of DMSO needed based on the amount of Boc-Asp(OMe)fluoromethyl ketone. For 1 mg, add 189.9 µL of DMSO.
 - Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
 - Aliquot and store at -20°C or -80°C.

· Cell Treatment:

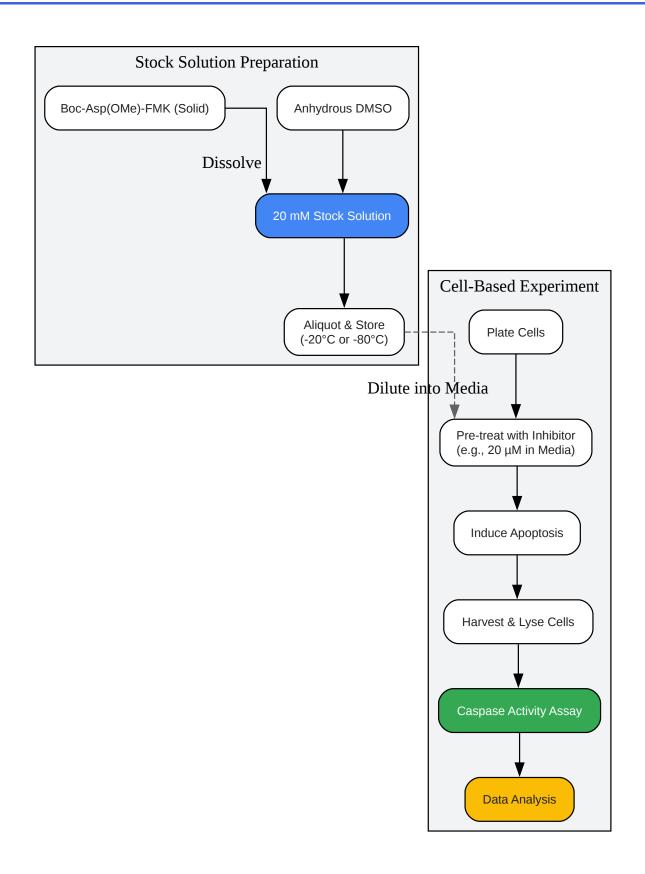
- Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.
- The next day, pre-treat the cells with Boc-Asp(OMe)-fluoromethyl ketone. Dilute the 20 mM stock solution directly into the cell culture medium to achieve the desired final concentration (a typical starting concentration is 20 μM). For a 20 μM final concentration, you would add 1 μL of the 20 mM stock to 1 mL of medium.
- Include a vehicle control group treated with the same final concentration of DMSO.
- Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
- Induction of Apoptosis:
 - After the pre-treatment period, add your apoptosis-inducing agent to the wells (except for the negative control wells).
 - Incubate for the time required to induce apoptosis (this will be specific to your cell line and inducing agent).
- Cell Lysis and Caspase-3 Assay:
 - Following the incubation, harvest the cells and prepare cell lysates according to the
 instructions provided with your caspase-3 assay kit. This typically involves using a specific
 lysis buffer and centrifugation to collect the supernatant.



- Perform the caspase-3 activity assay by mixing the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).
- Incubate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
- Data Analysis:
 - Compare the caspase-3 activity in cells treated with the apoptosis inducer alone versus those pre-treated with Boc-Asp(OMe)-fluoromethyl ketone. A significant reduction in signal in the inhibitor-treated group indicates effective inhibition of caspase-3 activity.

Visualizations

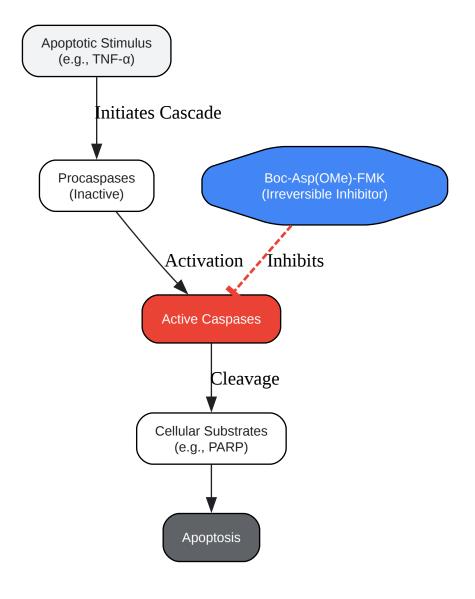




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Caption: Experimental workflow for using Boc-Asp(OMe)-FMK in a cell-based caspase assay.





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Caption: Mechanism of action of Boc-Asp(OMe)-FMK in the apoptotic signaling pathway.

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